

Application of VPM-p15 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: VPM-p15
Cat. No.: B15603103

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Introduction

VPM-p15 is a synthetic peptide agonist specifically optimized for the adhesion G protein-coupled receptor GPR64, also known as ADGRG2.^{[1][2][3]} It is a potent derivative of the endogenous tethered agonist, p15, with significantly enhanced affinity and activity.^{[1][4]} **VPM-p15** serves as a valuable pharmacological tool for elucidating the physiological functions of ADGRG2 and for the development of high-throughput screening (HTS) assays to identify novel modulators of this receptor. This document provides detailed application notes and protocols for the use of **VPM-p15** in HTS assays.

Mechanism of Action

VPM-p15 activates the ADGRG2 receptor, leading to the engagement of multiple downstream signaling pathways. Upon binding of **VPM-p15**, ADGRG2 couples to several heterotrimeric G proteins, including Gs, Gq, and G12/13.^{[1][3]} This promiscuous coupling initiates distinct intracellular signaling cascades:

- **Gs Pathway:** Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.
- **Gq Pathway:** Gq activation leads to the stimulation of phospholipase C, which in turn mobilizes intracellular calcium (Ca²⁺).^[1]

- G12/13 Pathway: Coupling to G12/13 proteins can mediate various cellular processes, including RhoA activation.
- β -Arrestin Recruitment: **VPM-p15** has also been shown to promote the recruitment of β -arrestin to the activated ADGRG2 receptor.[\[1\]](#)

Data Presentation

The following tables summarize the quantitative data for **VPM-p15** activity in various functional assays.

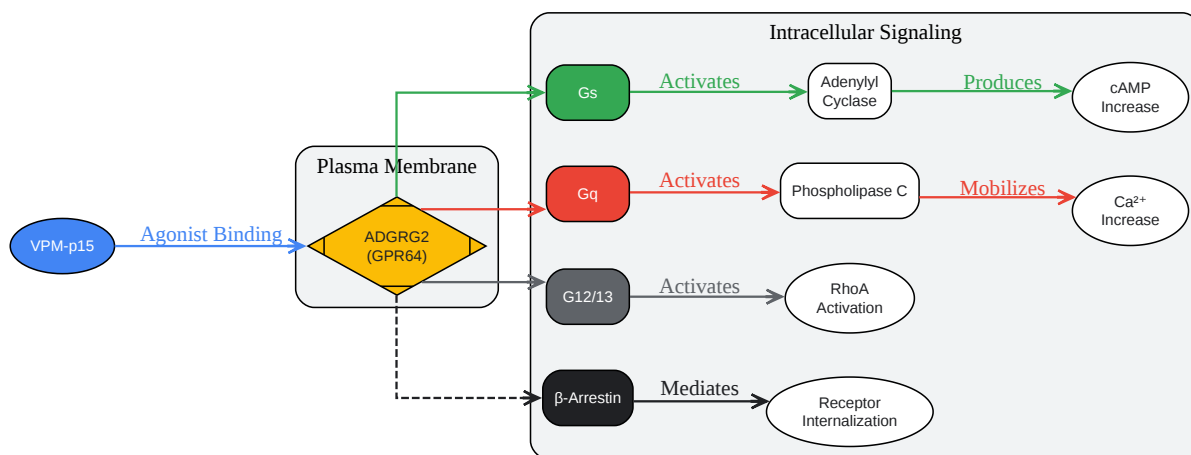
Table 1: Potency of **VPM-p15** in ADGRG2-Mediated Signaling

Assay Type	Cell Line	Measured Parameter	EC50 (M)
cAMP Accumulation	HEK293	Intracellular cAMP	$\sim 1.0 \times 10^{-7}$
Calcium Mobilization	HEK293	Intracellular Ca^{2+}	$\sim 5.0 \times 10^{-7}$
β -Arrestin Recruitment	HEK293	BRET Signal	$\sim 2.0 \times 10^{-6}$

Note: The EC50 values are approximate and may vary depending on the specific experimental conditions and cell line used.

Mandatory Visualization

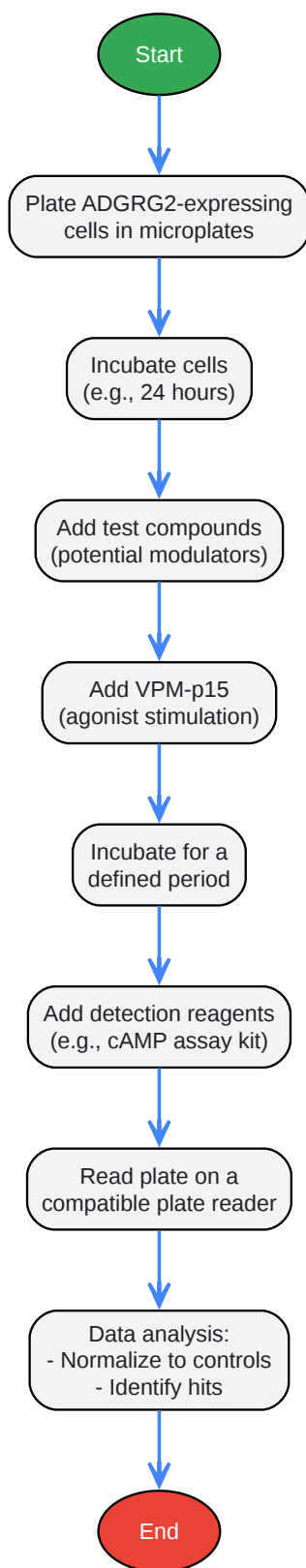
Signaling Pathway of VPM-p15 at the ADGRG2 Receptor



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Caption: **VPM-p15** activates ADGRG2, leading to diverse downstream signaling.

Experimental Workflow for a High-Throughput Screening Assay



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Caption: A generalized workflow for an HTS assay using **VPM-p15**.

Experimental Protocols

cAMP Accumulation Assay (Gs Pathway)

This protocol is designed for a 384-well plate format and utilizes a commercial cAMP assay kit.

Materials:

- HEK293 cells stably expressing human ADGRG2
- Cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- **VPM-p15** stock solution (in DMSO or water)
- Test compounds
- cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor-based)
- 384-well white opaque microplates

Procedure:

- Cell Plating:
 - Harvest and resuspend ADGRG2-expressing HEK293 cells in an appropriate assay buffer.
 - Dispense 10 μ L of the cell suspension into each well of a 384-well plate.
 - Incubate the plate at 37°C for 24 hours.
- Compound Addition:
 - Prepare serial dilutions of test compounds in assay buffer.
 - Add 5 μ L of the diluted test compounds to the appropriate wells.
 - Incubate for 15-30 minutes at room temperature.

- **VPM-p15 Stimulation:**
 - Prepare a solution of **VPM-p15** in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
 - Add 5 μ L of the **VPM-p15** solution to all wells except the negative control.
 - Incubate for 30-60 minutes at room temperature.
- **Detection:**
 - Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit.
- **Data Analysis:**
 - Measure the signal on a plate reader.
 - Normalize the data to positive (**VPM-p15** alone) and negative (vehicle) controls.
 - Identify compounds that significantly inhibit or enhance the **VPM-p15**-induced cAMP signal.

Intracellular Calcium Mobilization Assay (Gq Pathway)

This protocol is suitable for a fluorescent-based calcium mobilization assay.

Materials:

- HEK293 cells stably expressing human ADGRG2
- Cell culture medium
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- **VPM-p15** stock solution

- Test compounds
- 384-well black-walled, clear-bottom microplates

Procedure:

- Cell Plating:
 - Plate ADGRG2-expressing HEK293 cells in 384-well black-walled, clear-bottom plates and culture overnight.
- Dye Loading:
 - Remove the culture medium and add the calcium-sensitive dye loading solution to each well.
 - Incubate for 60 minutes at 37°C.
- Compound and **VPM-p15** Addition:
 - Wash the cells with assay buffer.
 - Place the plate in a fluorescence plate reader with an integrated liquid handling system.
 - Add test compounds and incubate for a short period.
 - Inject **VPM-p15** and immediately begin measuring the fluorescence intensity over time.
- Data Analysis:
 - Calculate the change in fluorescence intensity upon **VPM-p15** addition.
 - Compare the response in the presence of test compounds to controls.

β-Arrestin Recruitment Assay

This protocol describes a general method for a Bioluminescence Resonance Energy Transfer (BRET) assay.

Materials:

- HEK293 cells co-expressing ADGRG2 fused to a BRET donor (e.g., Renilla luciferase) and β -arrestin fused to a BRET acceptor (e.g., YFP).
- Cell culture medium
- Assay buffer
- **VPM-p15** stock solution
- Test compounds
- BRET substrate (e.g., coelenterazine h)
- 384-well white opaque microplates

Procedure:

- Cell Plating:
 - Plate the engineered HEK293 cells in 384-well white plates and culture overnight.
- Compound Addition:
 - Add test compounds to the wells and incubate as required.
- **VPM-p15** Stimulation:
 - Add **VPM-p15** to the wells.
- Detection:
 - Add the BRET substrate.
 - Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
- Data Analysis:

- Calculate the BRET ratio (acceptor emission / donor emission).
- Determine the effect of test compounds on the **VPM-p15**-induced BRET signal.

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References

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